Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate
Overview
Description
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate is a chemical compound with potential interest in various fields of chemistry and biology. Its structure incorporates elements such as a benzyl group, a carbamate group, and a chloro-hydroxy-phenylthio butane moiety, which may contribute to its reactivity and potential applications.
Synthesis Analysis
The synthesis of complex molecules like Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate often involves multi-step processes. A related compound's enantioselective synthesis involving key steps such as iodolactamization indicates the complexity and precision required in synthesizing such molecules (Campbell et al., 2009). This highlights the importance of specific reactions and conditions in achieving the desired stereochemistry and functional group incorporation.
Molecular Structure Analysis
The molecular structure of compounds closely related to Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate has been elucidated through methods like X-ray crystallography. Such studies reveal the spatial arrangement of atoms and the conformation of the molecule, which are crucial for understanding its reactivity and interactions (Jianzhi Zheng et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving carbamate derivatives are diverse, reflecting their utility in synthesizing a wide range of chemical entities. The reactivity of such compounds can be influenced by the presence of functional groups, such as the phenylthio and chloro-hydroxy groups, which may undergo various chemical transformations (Zia-ur-Rehman et al., 2009).
Scientific Research Applications
Anticholinesterase and Anti-inflammatory Properties : Novel fluorinated benzyl carbamates, similar in structure to Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate, have shown promising anticholinesterase and anti-inflammatory properties. Lipophilicity plays a significant role in their biological activity (Jankech et al., 2020).
Inhibition of Acetyl- and Butyrylcholinesterase : Benzene-based carbamates exhibit potent inhibition of both acetyl- and butyrylcholinesterase enzymes, demonstrating stronger potency against butyryl-cholinesterase (Bąk et al., 2019).
Synthetic Utility : Ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide, a related compound, serves effectively as a synthetic equivalent for -hydroxy and -chloro benzyl carbanions. This showcases its utility in synthetic chemistry (Volonterio et al., 2002).
Potential Beta-Adrenolytics : The physico-chemical properties of potential beta-adrenolytics, structurally related to Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate, are crucial for understanding their relationship with biological activity (Stankovicová et al., 2014).
Anti-Malarial Activity : Certain derivatives have shown potential anti-malarial activity, highlighting the role of the hydroxyl oxygen atom in generating activity (Cunico et al., 2009).
Stable Prodrugs for Dopaminergic Compounds : N,N-disubstituted carbamate esters demonstrate potential as stable prodrugs for dopaminergic compounds, indicating their significance in drug development (Hansen et al., 1991).
Intracellular Hydrogen Bonds in Complex Structures : Carbamate derivatives with Z′=2 and 3 exhibit differing molecular environments, emphasizing the importance of hydrogen bonds in assembling complex structures (Das et al., 2016).
Antimycobacterial Activity : Compounds structurally related have shown antimycobacterial activity against M. tuberculosis, with specific derivatives being highly cytotoxic against hepatoma cells (Moreth et al., 2014).
Safety And Hazards
Researchers refer to material safety data sheets (MSDS) for information on the compound’s hazards. This can include toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. For example, if the compound is a drug, researchers might discuss potential clinical trials. If it’s a new material, they might discuss potential applications.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some of this information may not be available. It’s always a good idea to consult a variety of sources and speak with experts in the field when conducting a comprehensive analysis.
properties
IUPAC Name |
benzyl N-[(2R,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCLVAZUQJPLTE-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433260 | |
Record name | Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate | |
CAS RN |
159878-02-1 | |
Record name | (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159878-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, [(1R,2S)-3-chloro-2-hydroxy-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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